molecular formula C11H13N3O2S B8592514 Naaa-IN-2

Naaa-IN-2

Cat. No.: B8592514
M. Wt: 251.31 g/mol
InChI Key: UIOWYXXRERXCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naaa-IN-2 is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-[(1-cyanoazetidin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H13N3O2S/c12-9-14-7-10(8-14)6-13-17(15,16)11-4-2-1-3-5-11/h1-5,10,13H,6-8H2

InChI Key

UIOWYXXRERXCMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C#N)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following general procedure 11, to a cold (0° C.), stirred solution of the amine (48) (100 mg, 1 equiv.) and Et3N (0.12 mL, 1.5 equiv.) in CH2Cl2 (5 mL) was added benzenesulfonyl chloride (0.08 mL, 1.1 equiv.). The resultant mixture was stirred at rt for 16 h. The mixture was then diluted with EtOAc and washed successively with 10% citric acid, H2O and brine. The organic extract was dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution: 30% EtOAc in hexane to 50% EtOAc in hexane) to afford the desired coupled product. The N-Boc group of the coupled product was then converted to the cyanamide (N—CN) following general procedure 3 (i.e. successive treatment with TFA and BrCN). The crude material was purified by flash chromatography (gradient elution: 30% EtOAc in hexane to 67% EtOAc in hexane) to afford the desired solid N-[(1-cyano-3-azetidinyl)methyl]benzenesulfonamide (50).
[Compound]
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amine
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100 mg
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reactant
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0.12 mL
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5 mL
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0.08 mL
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